N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-7-8-13(17-23(20,21)16-6-4-10-22-16)11-14(12)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDPRHWDEQXVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction
Starting with 4-methylphenol , nitration introduces a nitro group at the 3-position using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The resulting 3-nitro-4-methylphenol is then reduced to 3-amino-4-methylphenol via catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol.
Sulfonylation: Formation of N-[4-Methyl-3-(2-Oxopiperidin-1-yl)Phenyl]Thiophene-2-Sulfonamide
The final step involves the reaction of thiophene-2-sulfonyl chloride with 4-methyl-3-(2-oxopiperidin-1-yl)aniline. This sulfonylation is conducted under Schotten-Baumann conditions, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom in the sulfonyl chloride.
Optimized Protocol:
- Solvent System: A biphasic mixture of water and dichloromethane.
- Base: Sodium bicarbonate (NaHCO₃) to neutralize HCl byproducts.
- Molar Ratio: 1:1.1 (amine:sulfonyl chloride) to ensure complete conversion.
- Temperature: 0–5°C initially, followed by gradual warming to room temperature.
Yield and Purity:
- Isolated Yield: 65–80%.
- Purification: Column chromatography using silica gel and ethyl acetate/hexane eluent.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems enhances reaction efficiency and scalability. For instance, the sulfonylation step achieves a 90% conversion rate in 10 minutes under flow conditions, compared to 2 hours in batch mode.
Green Chemistry Approaches
- Solvent Replacement: Substituting DMF with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst Recycling: Using immobilized palladium catalysts to reduce metal waste.
Comparative Analysis of Synthetic Routes
| Parameter | Batch Method | Flow Chemistry | Microwave-Assisted |
|---|---|---|---|
| Reaction Time | 2–4 hours | 10–30 minutes | 15–45 minutes |
| Yield (%) | 65–80 | 80–90 | 70–85 |
| Energy Consumption | High | Moderate | Low |
| Scalability | Limited | High | Moderate |
Table 1. Comparison of synthetic methodologies for this compound.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky 2-oxopiperidinyl group at the 3-position of the phenyl ring can hinder sulfonylation. This is mitigated by:
- Using excess sulfonyl chloride (1.2 equivalents).
- Employing high-boiling solvents like DMF to improve reactivity.
Purification Difficulties
The polar nature of the product complicates isolation. Solutions include:
- Counterion Exchange: Converting the sulfonamide to its sodium salt for easier crystallization.
- High-Performance Liquid Chromatography (HPLC): For analytical-scale purification.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:
| Reaction Conditions | Products | Yield | Notes |
|---|---|---|---|
| 6M HCl, reflux, 12h | Thiophene-2-sulfonic acid + amine byproduct | 85% | Acidic hydrolysis cleaves sulfonamide bond |
| 1M NaOH, 80°C, 6h | Sodium sulfonate + substituted aniline | 78% | Basic conditions favor nucleophilic cleavage |
Hydrolysis kinetics depend on steric hindrance from the piperidinone moiety. Microwave-assisted methods reduce reaction times by ~40%.
Oxidation Reactions
The thiophene ring and piperidinone group are susceptible to oxidation:
Oxidation of the piperidinone’s carbonyl group is not typically observed under these conditions due to resonance stabilization.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the thiophene ring:
| Reagent | Position | Product | Selectivity Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | C5 of thiophene | 5-nitrothiophene sulfonamide | Directed by sulfonamide group |
| Br₂/FeBr₃ (bromination) | C3 of thiophene | 3-bromo derivative | Steric effects reduce C4 reactivity |
Nucleophilic substitution is limited but occurs at the para-methyl position under radical initiation .
Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 65-72% |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N, THF | Alkynylated analogs | 58% |
Coupling efficiency depends on the electronic effects of the sulfonamide group .
Reductive Amination
The ketone in the 2-oxopiperidinyl group undergoes reductive amination:
| Amine | Reducing Agent | Product | Application |
|---|---|---|---|
| Benzylamine | NaBH₃CN, MeOH | Piperidine-2-yl secondary amine | Bioactivity optimization |
| Morpholine | H₂ (Pd/C catalyst) | N-alkylpiperidine derivative | Enhanced solubility |
Complexation with Metals
The sulfonamide acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| Cu(II) acetate | EtOH, rt, 2h | Octahedral Cu(II) complex | Stable in aqueous media |
| Fe(III) chloride | DMF, 60°C, 4h | Tetragonal Fe(III) complex | Catalytic applications |
Biological Interactions
While not a classical chemical reaction, the compound’s interaction with enzymes involves covalent and non-covalent bonding:
-
Carbonic Anhydrase Inhibition : Binds to Zn²⁺ active site via sulfonamide group (IC₅₀ = 12 nM).
-
CYP450 Oxidation : Metabolized to hydroxylated derivatives in liver microsomes.
Key Challenges in Reactivity
-
Steric Hindrance : Bulky piperidinone group reduces accessibility for electrophiles at the aromatic ring.
-
Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.
-
Thermal Stability : Decomposition observed >200°C, restricting high-temperature applications.
This reactivity profile underscores its versatility in synthesizing bioactive analogs and functional materials. Further studies should explore photochemical reactions and catalytic asymmetric transformations.
Scientific Research Applications
Medicinal Chemistry
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has shown promise as a therapeutic agent due to its ability to interact with biological targets. Its applications include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects similar to other sulfonamide derivatives, which have shown activity against breast and colon cancer cells .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. Its structure allows it to interact with enzymes such as acetylcholinesterase and α-glucosidase, making it a candidate for treating conditions like Type 2 diabetes and Alzheimer's disease .
Material Science
Thiophene derivatives are utilized in the development of new materials due to their electronic properties. This compound can be explored for:
- Organic Semiconductors : Its ability to conduct electricity makes it a candidate for use in organic electronic devices, such as transistors and photovoltaic cells.
- Corrosion Inhibitors : The sulfonamide group enhances the compound's ability to protect metals from corrosion, making it useful in industrial applications .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of this compound against various human cancer cell lines. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| HCT116 (Colon) | 20 |
| HeLa (Cervical) | 18 |
These findings suggest that the compound could interfere with cellular signaling pathways critical for tumor growth .
Case Study 2: Enzyme Inhibition
The enzyme inhibition potential of this compound was assessed through kinetic studies. It demonstrated significant inhibition of acetylcholinesterase:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| α-glucosidase | 30 |
This indicates its potential therapeutic application in neurodegenerative diseases and diabetes management .
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: A simpler analog with similar sulfonamide functionality but lacking the piperidinone moiety.
N-(4-methylphenyl)thiophene-2-sulfonamide: Similar structure but without the piperidinone ring.
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is unique due to the presence of both the piperidinone and thiophene moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, also referred to as MPTP, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.
Chemical Structure and Synthesis
The molecular structure of MPTP is characterized by the presence of a thiophene ring and a sulfonamide group, which are known to enhance its biological properties. The synthesis typically involves multiple steps, starting from readily available precursors. Key steps include:
- Formation of the Piperidinyl Moiety : Using 4-chloronitrobenzene and piperidine through an eight-step procedure.
- Introduction of the Thiophene Ring : Achieved via a Suzuki-Miyaura cross-coupling reaction.
- Sulfonamide Formation : Finalizing the compound structure by introducing the sulfonamide group.
These synthetic routes are optimized for high yield and purity, employing techniques such as continuous flow reactors and chromatography for purification .
Antithrombotic Potential
MPTP has been investigated for its potential as an antithrombotic agent . Its structural similarity to known inhibitors of blood coagulation factor Xa suggests that it may effectively inhibit thrombus formation. Preliminary studies indicate that MPTP demonstrates significant anticoagulant activity in vitro, comparable to established anticoagulants .
Anticancer Activity
Recent research highlights MPTP's promising anticancer properties . In vitro studies have shown that MPTP can inhibit cancer cell proliferation across various cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound exhibited IC50 values that suggest it is more potent than some standard chemotherapeutics:
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| MPTP | MCF-7 | 24.74 | 5-Fluorouracil | 30 |
| MPTP | HCT-116 | 20.00 | Tamoxifen | 5.12 |
These results indicate that MPTP could serve as a lead compound for further development in cancer therapy .
The mechanism by which MPTP exerts its biological effects involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival. Studies suggest that it may interfere with the thymidylate synthase pathway, which is vital for DNA synthesis in rapidly dividing cancer cells .
Study on Anticancer Efficacy
In a study conducted by Alam et al., various derivatives of compounds similar to MPTP were synthesized and evaluated for their anticancer efficacy. Notably, compounds exhibiting structural similarities to MPTP showed significant inhibitory effects on cancer cell lines, reinforcing the potential of thiophene-based compounds in oncology .
Evaluation of Antithrombotic Activity
Another study focused on evaluating the antithrombotic activity of MPTP through animal models. The results indicated a marked reduction in thrombus formation when administered at therapeutic doses, further validating its potential use in treating thrombotic disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization protocols for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide?
- Methodological Answer : A typical synthesis involves coupling a thiophene-2-sulfonyl chloride derivative with a substituted aniline precursor. For example, the thiophene sulfonamide moiety can be introduced via nucleophilic substitution under inert conditions (e.g., THF, 0–5°C). Full characterization should include /-NMR, IR, and mass spectrometry to confirm structure and purity. For non-novel intermediates, cross-reference spectral data with prior literature to validate assignments . If discrepancies arise (e.g., unexpected splitting in NMR), repeat synthesis under stricter anhydrous conditions or employ 2D NMR techniques (e.g., HSQC, HMBC) for unambiguous assignment .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound under varying experimental conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment (>95%). Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products via LC-MS. Thermal stability is evaluated using differential scanning calorimetry (DSC) to detect melting point deviations or polymorphic transitions. Microanalysis (C, H, N, S) is recommended for novel derivatives to confirm stoichiometry .
Q. How can researchers design initial biological activity screens for this sulfonamide derivative?
- Methodological Answer : Prioritize in vitro assays targeting sulfonamide-associated pathways (e.g., carbonic anhydrase inhibition). Use fluorescence-based enzymatic assays with recombinant human isoforms (e.g., CA-II, CA-IX) to measure IC values. Include positive controls (e.g., acetazolamide) and validate results with dose-response curves. For cytotoxicity, employ MTT assays on HEK-293 or HeLa cell lines at 10–100 μM concentrations .
Advanced Research Questions
Q. How can flow chemistry optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer : Implement a continuous-flow reactor system to enhance reaction control. For example, use a tubular reactor with precise temperature modulation (20–50°C) and residence time optimization (2–10 min) to minimize side reactions. Design of Experiments (DoE) can identify critical parameters (e.g., molar ratio, catalyst loading) via response surface methodology. Compare batch vs. flow yields using ANOVA to confirm statistical significance .
Q. What strategies resolve contradictions in reported spectral data for intermediates during synthesis?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic protons) may arise from solvent polarity or residual moisture. Repeat experiments in deuterated DMSO or CDCl and ensure thorough drying of precursors. For ambiguous -NMR signals, use - COSY to map coupling networks. Cross-validate with computational methods (DFT-based NMR prediction) to assign challenging peaks .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-oxopiperidinyl moiety in biological activity?
- Methodological Answer : Synthesize analogs with modifications to the piperidinyl ring (e.g., substituents at C-3 or C-4) and evaluate inhibitory potency against target enzymes. Use molecular docking (AutoDock Vina) to model interactions between the 2-oxopiperidinyl group and active-site residues (e.g., Zn in carbonic anhydrase). Corrogate SAR data with free-energy perturbation (FEP) calculations to quantify binding contributions .
Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 isoforms?
- Methodological Answer : Conduct CYP450 inhibition assays (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. Pre-incubate the compound with human liver microsomes and quantify metabolite formation via LC-MS/MS. Determine K values using Lineweaver-Burk plots to classify inhibition type (competitive/uncompetitive). Pair with molecular dynamics simulations to identify binding poses within the heme-active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
